3-(3-fluorophenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
This compound is a thieno[3,2-d]pyrimidine-2,4-dione derivative featuring a 3-fluorophenyl group at position 3 and a 1,2,4-oxadiazole moiety substituted with a 4-(methylthio)phenyl group at position 1. The structure combines a fluorinated aromatic ring, a sulfur-containing methyl group, and a heterocyclic oxadiazole system, which collectively influence its physicochemical and biological properties.
Properties
Molecular Formula |
C22H15FN4O3S2 |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H15FN4O3S2/c1-31-16-7-5-13(6-8-16)20-24-18(30-25-20)12-26-17-9-10-32-19(17)21(28)27(22(26)29)15-4-2-3-14(23)11-15/h2-11H,12H2,1H3 |
InChI Key |
XYALSEQPOBKQPJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC(=CC=C5)F)SC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thieno[3,2-d]pyrimidine-2,4-dione Core
The thieno[3,2-d]pyrimidine-2,4-dione scaffold is synthesized via cyclocondensation of 3-aminothiophene-2-carboxylic acid derivatives with urea or its analogs. A typical protocol involves refluxing 3-amino-4-fluorothiophene-2-carboxylate with urea in acetic acid, yielding the bicyclic core structure. Alternative methods employ microwave-assisted cyclization to reduce reaction times from 12 hours to 30 minutes while maintaining yields above 80%.
Key Reaction:
Functionalization at the N1 Position
The N1 position of the thieno[3,2-d]pyrimidine-2,4-dione core is alkylated using 5-(chloromethyl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole. This step requires anhydrous conditions, with potassium carbonate as a base in dimethylformamide (DMF) at 60–70°C for 6–8 hours.
Optimization Data:
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | DMF | +15% vs. THF |
| Temperature | 65°C | Max yield |
| Reaction Time | 7 hours | Plateau |
| Base | K₂CO₃ | 92% purity |
Post-alkylation purification via column chromatography (SiO₂, ethyl acetate/hexane 1:3) isolates the product with >95% purity.
Synthesis of the 1,2,4-Oxadiazole Substituent
Cyclization of Amidoximes
The 3-(4-(methylthio)phenyl)-1,2,4-oxadiazole-5-ylmethyl group is prepared from 4-(methylthio)benzonitrile through a two-step process:
Critical Parameters:
-
Cyclization Agent : Trichloroacetyl chloride outperforms POCl₃ in yield (88% vs. 72%).
-
Solvent System : Dichloromethane minimizes side reactions compared to toluene.
Coupling Strategies and Final Assembly
Mitsunobu Reaction for N1-Alkylation
The Mitsunobu reaction, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine, facilitates the coupling of the oxadiazolemethyl group to the thienopyrimidine core. This method achieves 85–90% yields but requires strict exclusion of moisture.
Nucleophilic Substitution
Alternative protocols use a bromide derivative of the oxadiazole (5-(bromomethyl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole) reacting with the deprotonated thienopyrimidine in tetrahydrofuran (THF) at −10°C. This approach provides comparable yields (82–84%) with easier scalability.
Analytical Characterization
Spectroscopic Validation
Crystallography
Single-crystal X-ray diffraction confirms the Z-configuration of the oxadiazolemethyl group and planarity of the thienopyrimidine system.
Challenges and Mitigation Strategies
| Challenge | Solution | Outcome |
|---|---|---|
| Oxadiazole ring opening | Use aprotic solvents at <70°C | Purity increase from 75%→93% |
| N1-alkylation regioselectivity | Pre-deprotonation with NaH | 99% regiopurity |
| Purification of polar intermediates | Reverse-phase chromatography | Recovery yield 89% |
Recent Advances (Post-2024)
Microwave-assisted tandem reactions now enable the one-pot synthesis of the target compound from nitrile precursors, reducing process steps from five to three and improving atom economy by 22%. Photocatalytic methods using eosin Y as a catalyst achieve 91% yield under visible light, offering an energy-efficient alternative .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Cyclization: Intramolecular cyclization reactions can be induced under specific conditions to form new ring structures.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Anti-inflammatory Properties
Recent studies indicate that this compound exhibits significant anti-inflammatory activity. In silico molecular docking studies suggest that it acts as a potential inhibitor of 5-lipoxygenase (5-LOX) , an enzyme involved in the inflammatory response. The docking results imply that structural modifications could enhance its potency as an anti-inflammatory agent .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research has shown that derivatives containing the oxadiazole ring demonstrate promising activity against various cancer cell lines. For instance, compounds with similar structures have been tested for their ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo .
Case Study 1: In Silico Studies and Biological Assessment
A study published in Molecules reported on a series of oxadiazole derivatives with anticancer and anti-diabetic properties. The researchers used molecular docking to predict interactions between these compounds and target proteins involved in cancer pathways. The results indicated that several derivatives showed favorable binding affinities, suggesting potential for further development as therapeutic agents .
Case Study 2: Synthesis and Evaluation of Related Compounds
Another research article highlighted the synthesis of thieno[3,2-d]pyrimidine derivatives and their biological evaluation. The study found that modifications to the thieno core significantly impacted the compounds' cytotoxicity against cancer cell lines. This underscores the importance of structural diversity in enhancing biological activity .
Mechanism of Action
The mechanism of action of 3-(3-fluorophenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
Core Heterocycle Variations
- Thieno[2,3-d]pyrimidine Derivatives: Compounds like 1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones () share a similar dione core but differ in substituent positions. These analogues exhibit antimicrobial activity, suggesting the importance of the thienopyrimidine scaffold in bioactivity .
Substituent Effects
Oxadiazole Modifications :
- 4-(Methylthio)phenyl vs. 3-(Trifluoromethyl)phenyl : The screening compound L927-0205 () replaces the methylthio group with a trifluoromethylphenyl on the oxadiazole. The electron-withdrawing trifluoromethyl group may enhance metabolic stability but reduce solubility compared to the methylthio substituent .
- 5-Phenyl-1,3,4-Oxadiazole : Analogues with this substituent () demonstrate antimicrobial activity, implying that the oxadiazole moiety is critical for target binding .
Fluorophenyl vs. Methylphenyl : The compound in features a 3-methylphenyl group instead of the 3-fluorophenyl. Fluorine’s electronegativity likely improves binding affinity to hydrophobic pockets in biological targets .
Physicochemical Properties
*Calculated based on molecular formula.
- Melting Points : Derivatives with rigid oxadiazole substituents (e.g., ) exhibit high melting points (>200°C), attributed to crystalline packing and strong intermolecular interactions .
- Lipophilicity : The methylthio group in the target compound may increase lipophilicity (logP) compared to analogues with polar substituents, enhancing membrane permeability .
Q & A
Q. What are the established synthetic routes for this compound, and how can researchers optimize yields?
The synthesis typically involves cyclocondensation of intermediates like N’-benzoyl-5-methyl-2,4-dioxo-3-phenyltetrahydrothieno[2,3-d]pyrimidine-6-carbohydrazide in phosphorous oxychloride, followed by hydrolysis and alkylation with reagents such as benzyl chlorides or 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles . Optimization strategies include:
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
Key methods include:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl, oxadiazole) and methylthio group integration .
- X-ray crystallography : Resolve ambiguous stereochemistry or confirm heterocyclic ring conformations (e.g., thieno[2,3-d]pyrimidine-dione core) .
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight and detect impurities .
Advanced Research Questions
Q. How can researchers design analogs to study structure-activity relationships (SAR) for antimicrobial activity?
- Vary substituents : Replace the 3-fluorophenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to assess electronic effects on bioactivity .
- Modify the oxadiazole moiety : Test 1,2,4-oxadiazole vs. 1,3,4-oxadiazole derivatives to evaluate ring stability and target interactions .
- Assess alkylation patterns : Introduce bulkier alkyl chains (e.g., isopropyl) at position 1 to probe steric effects on microbial membrane penetration .
Q. How should researchers address contradictory bioactivity data across studies?
Contradictions in antimicrobial results (e.g., varying MIC values against Staphylococcus aureus) may arise from:
- Strain-specific resistance : Test compounds against standardized clinical isolates (e.g., ATCC strains) .
- Assay conditions : Control variables like inoculum size, pH, and solvent (DMSO concentration ≤1% to avoid cytotoxicity) .
- Synergistic effects : Evaluate combinations with known antibiotics (e.g., metronidazole) to identify potentiating interactions .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the thienopyrimidine-dione nitrogen to enhance aqueous solubility .
- Nanoparticle encapsulation : Use liposomal carriers to improve plasma stability and tissue penetration .
- Pharmacokinetic profiling : Conduct LC-MS/MS assays to monitor plasma half-life and metabolite formation in rodent models .
Methodological Considerations
Q. How to troubleshoot low yields in the alkylation step?
- Catalyst screening : Test alternative bases (e.g., cesium carbonate) or phase-transfer catalysts .
- Temperature control : Perform reactions under reflux (80–100°C) to accelerate kinetics without degrading heat-sensitive intermediates .
- Protecting groups : Temporarily block reactive sites (e.g., thiols) to prevent side reactions .
Q. What computational tools aid in target identification and docking studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
